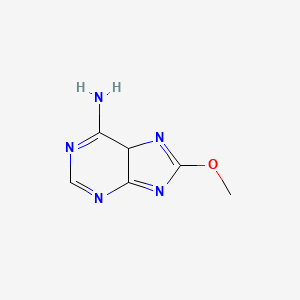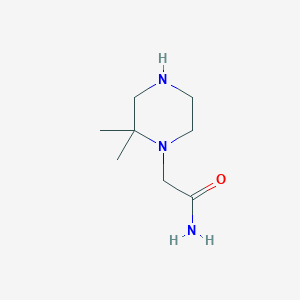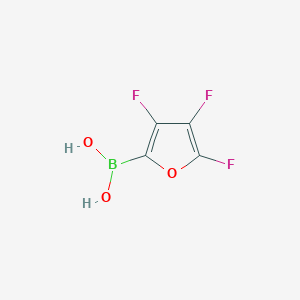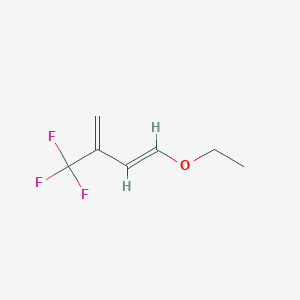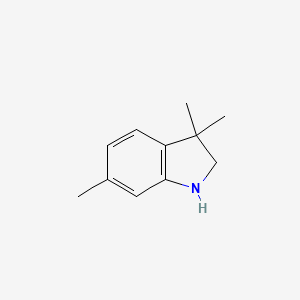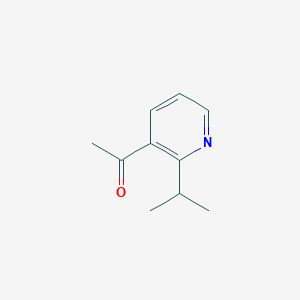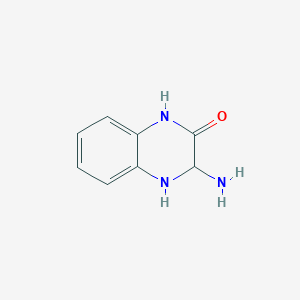
3-amino-3,4-dihydroquinoxalin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by a bicyclic structure consisting of a benzene ring fused with a pyrazine ring, with an amino group at the third position and a carbonyl group at the second position. It is of significant interest in medicinal chemistry due to its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-amino-3,4-dihydroquinoxalin-2(1H)-one involves the cyclization of o-phenylenediamine with glyoxal or its derivatives. The reaction typically proceeds under acidic or basic conditions, depending on the specific reagents used. Here is a general synthetic route:
Starting Materials: o-phenylenediamine and glyoxal.
Reaction Conditions: The reaction is usually carried out in an aqueous or alcoholic medium, with the pH adjusted to either acidic or basic conditions.
Procedure: The mixture is heated to promote cyclization, leading to the formation of the quinoxaline ring system.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to maintain consistent reaction parameters and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-amino-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming 3-amino-3,4-dihydroquinoxalin-2-ol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinoxaline-2,3-dione.
Reduction: 3-amino-3,4-dihydroquinoxalin-2-ol.
Substitution: Various substituted quinoxaline derivatives, depending on the specific reagents used.
Aplicaciones Científicas De Investigación
3-amino-3,4-dihydroquinoxalin-2(1H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 3-amino-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Quinoxaline: The parent compound of the quinoxaline family, lacking the amino and carbonyl groups.
3-aminoquinoxaline: Similar structure but without the dihydro and carbonyl groups.
3,4-dihydroquinoxalin-2(1H)-one: Lacks the amino group at the third position.
Uniqueness
3-amino-3,4-dihydroquinoxalin-2(1H)-one is unique due to the presence of both an amino group and a carbonyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C8H9N3O |
|---|---|
Peso molecular |
163.18 g/mol |
Nombre IUPAC |
3-amino-3,4-dihydro-1H-quinoxalin-2-one |
InChI |
InChI=1S/C8H9N3O/c9-7-8(12)11-6-4-2-1-3-5(6)10-7/h1-4,7,10H,9H2,(H,11,12) |
Clave InChI |
GZDSZDOPAYSIFQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC(C(=O)N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


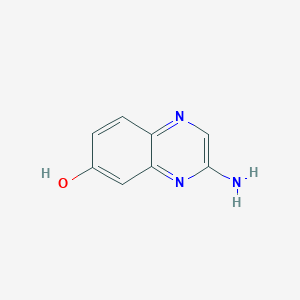
![4H-Pyrrolo[2,3-d]pyrimidin-4-one, 1,7-dihydro-2,5-dimethyl-](/img/structure/B11917380.png)

![4-propyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B11917404.png)

